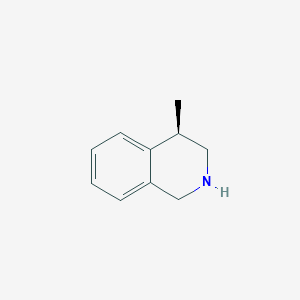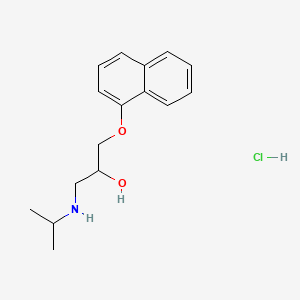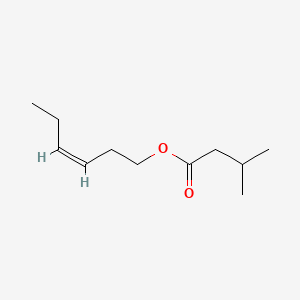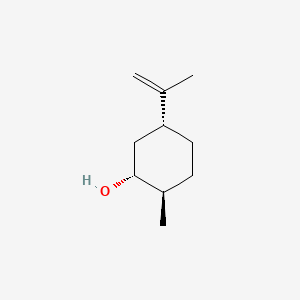
(-)-Dihydrocarveol
描述
(-)-Dihydrocarveol: is a naturally occurring monoterpenoid alcohol found in various essential oils. It is a chiral molecule, meaning it has two enantiomers, with the (-)-enantiomer being the focus here. This compound is known for its pleasant minty aroma and is used in the flavor and fragrance industry. Its chemical structure consists of a cyclohexene ring with a hydroxyl group and a methyl group attached, making it a versatile compound in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Carvone: One of the primary methods to synthesize (-)-dihydrocarveol is through the hydrogenation of carvone. This reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows: [ \text{Carvone} + \text{H}_2 \rightarrow \text{this compound} ]
Reduction of Carvone: Another method involves the reduction of carvone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. This method is often preferred for laboratory-scale synthesis due to its simplicity and high yield.
Industrial Production Methods: In industrial settings, the hydrogenation of carvone is the preferred method due to its scalability and cost-effectiveness. The process involves the use of large-scale hydrogenation reactors and efficient catalysts to ensure high yield and purity of this compound.
化学反应分析
Types of Reactions:
Oxidation: (-)-Dihydrocarveol can undergo oxidation reactions to form carvone or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form dihydrocarveyl acetate using acetic anhydride and a catalyst.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), acetic anhydride
Major Products:
Oxidation: Carvone, other oxidized derivatives
Reduction: Dihydrocarveyl acetate
Substitution: Chlorinated derivatives
科学研究应用
Chemistry:
Synthesis of Chiral Compounds: (-)-Dihydrocarveol is used as a starting material for the synthesis of various chiral compounds, which are important in the production of pharmaceuticals and agrochemicals.
Flavor and Fragrance Industry: Due to its pleasant aroma, it is widely used in the formulation of flavors and fragrances.
Biology and Medicine:
Antimicrobial Properties: Research has shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects: Studies have indicated that this compound has anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Industry:
Cosmetics: It is used in the formulation of cosmetic products due to its fragrance and potential skin benefits.
Food Industry: this compound is used as a flavoring agent in the food industry, enhancing the taste and aroma of various food products.
作用机制
The mechanism of action of (-)-dihydrocarveol involves its interaction with cellular membranes and enzymes. It is believed to exert its antimicrobial effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
相似化合物的比较
Carvone: A precursor to (-)-dihydrocarveol, known for its minty aroma and used in similar applications.
Menthol: Another monoterpenoid alcohol with a similar structure and cooling sensation, widely used in medicinal and cosmetic products.
Limonene: A related monoterpene with a citrus aroma, used in cleaning products and as a solvent.
Uniqueness of this compound:
Chirality: The presence of a chiral center in this compound makes it unique compared to some of its achiral counterparts.
Versatility: Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in organic synthesis.
Aroma: The distinct minty aroma of this compound sets it apart from other similar compounds, making it highly desirable in the flavor and fragrance industry.
属性
IUPAC Name |
(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZYMFUWVJCLI-OPRDCNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C[C@H]1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885700 | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38049-26-2, 20549-47-7 | |
| Record name | Dihydrocarveol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38049-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R,5R)-2-Methyl-5-(1-methylethenyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20549-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocarveol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020549477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCARVEOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683FD21WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-dihydrocarveol?
A1: this compound is represented by the molecular formula C10H18O and has a molecular weight of 154.25 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: While the provided research snippets don't offer detailed spectroscopic data, they mention techniques like GC-MS [, , , ], 13C NMR [], and IR spectroscopy [] for identification and characterization of this compound. These methods provide information about its structural features, including functional groups and stereochemistry.
Q3: How is this compound biosynthesized?
A3: this compound is produced in plants through the reduction of (-)-carvone, a major constituent of spearmint oil []. Specifically, (-)-limonene is converted to (-)-trans-carveol, which then undergoes oxidation to form (-)-carvone. This is subsequently reduced to (+)-dihydrocarvone and then further reduced to this compound. []
Q4: Can microorganisms transform (-)-carvone into this compound?
A4: Yes, several microorganisms can perform this biotransformation. For example, Nocardia lurida A-0141 converts (-)-carvone primarily to (+)-neoisodihydrocarveol and (+)-neodihydrocarveol, with this compound as an intermediate in the pathway. [] Streptosporangium roseum IFO 3776 also converts (-)-carvone to (+)-neoisodihydrocarveol. [] Rhodococcus erythropolis DCL14 can metabolize all four diastereomers of carveol, including this compound, through a pathway involving oxidation to carvone and subsequent reduction to dihydrocarvone isomers. []
Q5: Can plant-based biocatalysts be used to produce enantiomerically pure carveol from carvone?
A5: Yes, research suggests that plant enzymes can be employed for this purpose. Studies using comminuted material from various vegetables and fruits, including carrots and apples, demonstrated their ability to reduce both the carbonyl group and the double bond in the cyclohexene ring of carvone, leading to the formation of dihydrocarvone and dihydrocarveol isomers. []
Q6: Does this compound exhibit antimicrobial activity?
A6: Research suggests that this compound possesses moderate antimicrobial activity. In one study, it showed activity against several food-borne pathogenic bacteria, with Listeria monocytogenes being the most susceptible. [] Additionally, dihydrocarvone, a compound derived from this compound, demonstrated significant acaricidal activities against house dust mites. []
Q7: What is the role of this compound in essential oils?
A7: this compound is a significant constituent of various essential oils, contributing to their characteristic aroma profiles. It is found in spearmint oil [, ], caraway oil [], and the essential oils of certain Michelia alba flower developmental stages. []
Q8: Can this compound be used as a flavoring agent?
A8: While not explicitly mentioned in the provided abstracts, this compound, like many other terpenes, possesses aromatic properties. Its presence in spearmint oil, which is used as a flavoring agent, suggests potential applications in this field.
Q9: What are the key chemical reactions involving this compound?
A9: this compound can undergo oxidation to form dihydrocarvone. [] It can also be converted to its acetate ester. [, ] Additionally, studies have explored its reactions in superacids, leading to the formation of bicyclic ethers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



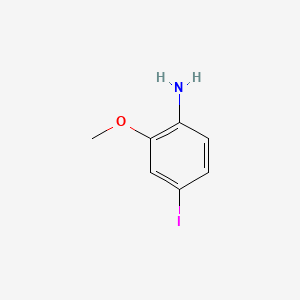
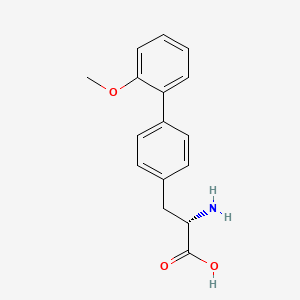
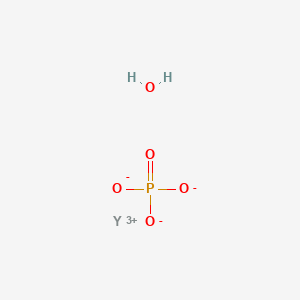
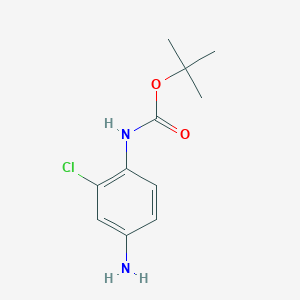


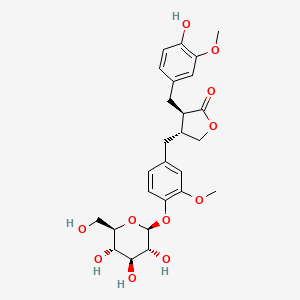
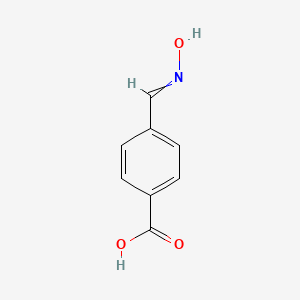
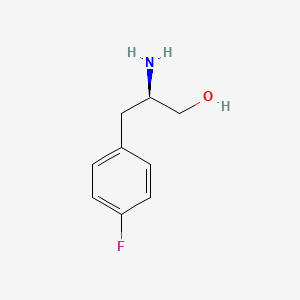
![[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)](/img/structure/B3028830.png)
